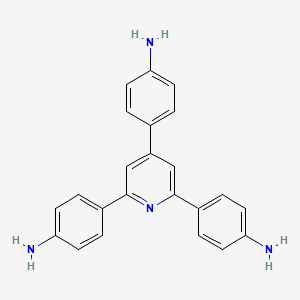
4,4',4''-(Pyridine-2,4,6-triyl)trianiline
Vue d'ensemble
Description
4,4',4''-(Pyridine-2,4,6-triyl)trianiline is a useful research compound. Its molecular formula is C23H20N4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyridine-2,4,6-triyl)trianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyridine-2,4,6-triyl)trianiline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Physiological Research : It is used as a plant growth retardant in studies concerning the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Chemical Research : The compound is significant in chemical research due to its large torsion angles between aromatic rings and protonated pyridine N atoms, offering insights into molecular structures (Zhu et al., 2007).
Charge-Transfer Complexes Study : It is useful in studying charge-transfer complexes and negative solvatochromism (Schmidt & Hetzheim, 1997).
Life-Sciences-Oriented Research : Synthesis of related compounds like (trifluoromethoxy)pyridines has provided new building blocks for this area, enhancing understanding of their structures (Manteau et al., 2010).
Nucleophilic Substitution Research : Research has been conducted on the nucleophilic substitution of this compound to yield new pyridines and highly substituted pyridines (Schmidt, Mordhorst, & Habeck, 2002).
Chemosensor Development : A derivative of this compound, 4-(4-triphenylamine)-2,6-bis(4-aminophenyl)pyridine, has been developed as a fluorescent poly(pyridine-imide) acid chemosensor (Wang et al., 2008).
Material Science : Synthesis of poly(pyridine-imide) with pendent pyrene group suggests applications in making flexible, tough films with good thermal stability, high dielectric constant, and strong orange fluorescent properties (Liaw, Wang, & Chang, 2007).
Coordination Chemistry : The compound has been used to study the coordination of redox-active pyridine-2,6-diimines to main group elements, transition metal ions, lanthanides, and actinides (Römelt, Weyhermüller, & Wieghardt, 2019).
Magnetic Resonance Imaging and Spectroscopy : Synthesized polynuclear spin crossover complexes with this compound have potential applications in MRI and spectroscopy (Boldog et al., 2009).
Ion-Indicating and pH-Sensing : The compound's derivatives are important in the design and optimization for ion-indicating and pH-sensing applications (Chapman et al., 2015).
Organic Synthesis : 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is used as a catalyst for synthesizing derivatives of this compound, highlighting its importance in organic synthesis (Maleki, 2015).
Development of High-Performance Materials : The synthesized hyperbranched polyimide from this compound is a promising high performance and highly functional material (Othman et al., 2017).
Propriétés
IUPAC Name |
4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESMJBODNBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



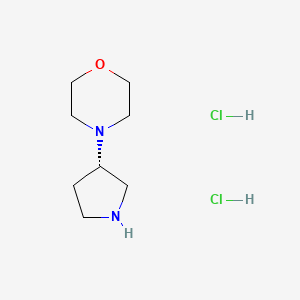
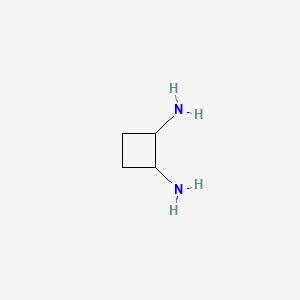

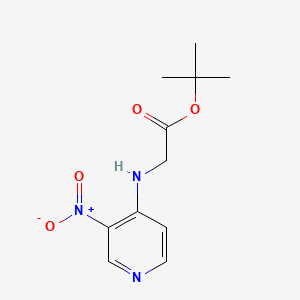
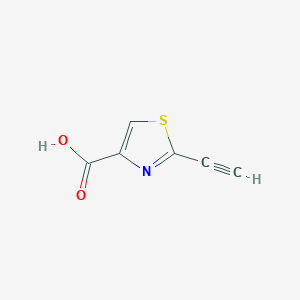

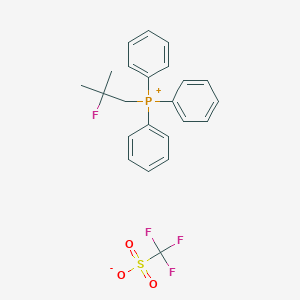
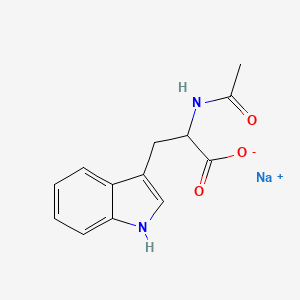
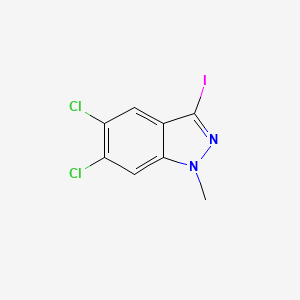

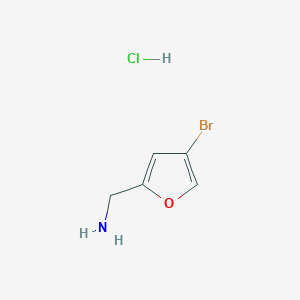
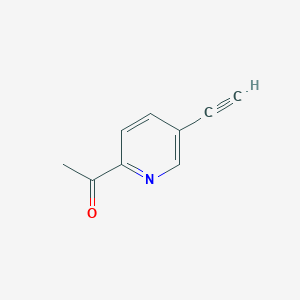

![Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl](/img/structure/B8145562.png)